molecular formula C18H36N2O6 B1669639 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane CAS No. 23978-09-8

4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane

Cat. No. B1669639
CAS RN: 23978-09-8
M. Wt: 376.5 g/mol
InChI Key: AUFVJZSDSXXFOI-UHFFFAOYSA-N
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Patent
US08197793B2

Procedure details

KF (2.7 mg, 0.047 mmol) and kryptofix 222 (17.6 mg, 0.047 mmol) were dissolved in acetonitrile (1 ml) and added to (4-formylphenyl)methyl methanesulfonate (10 mg, 0.047 mmol) in acetonitrile (1 ml). The reaction mixture was heated to 65 degrees for 10 minutes. The crude product was purified using a silica short column and diethyl ether. (Analytical HPLC: column Phenomenex Luna 00B-4251-E0, solvents: A=water/0.1% TFA and B=CH3CN/0.1% TFA; gradient 5-50% B over 10 min; flow 2.0 ml/minute; retention time 5.1 minutes detected at 214 and 254 nm).
Name
Quantity
2.7 mg
Type
reactant
Reaction Step One
Quantity
17.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(4-formylphenyl)methyl methanesulfonate
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].C1N2CCOCCOCCN(CCOCCOCC2)CCOCCOC1.CS([O:33][CH2:34][C:35]1[CH:40]=[CH:39][C:38]([CH:41]=O)=[CH:37][CH:36]=1)(=O)=O>C(#N)C>[F:1][CH2:41][C:38]1[CH:39]=[CH:40][C:35]([CH:34]=[O:33])=[CH:36][CH:37]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.7 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
17.6 mg
Type
reactant
Smiles
C1COCCOCCN2CCOCCOCCN1CCOCCOCC2
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
(4-formylphenyl)methyl methanesulfonate
Quantity
10 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC=C(C=C1)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 65 degrees for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FCC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.